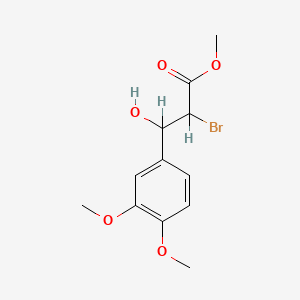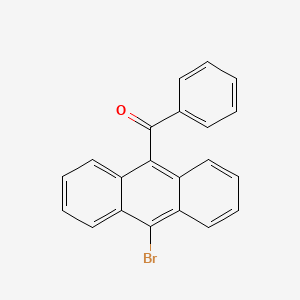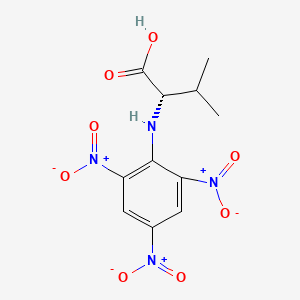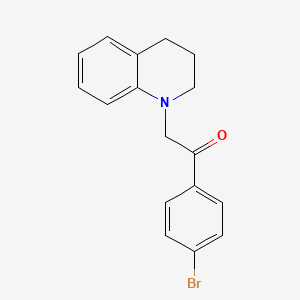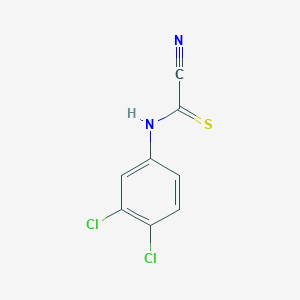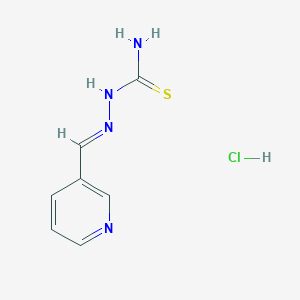
(1E)-1,3-Bis(2,4-dichlorophenyl)triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,2’,4’-Tetrachlorodiazoaminobenzene is an organic compound that belongs to the class of diazo compounds It is characterized by the presence of two diazo groups (-N=N-) and four chlorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,2’,4’-tetrachlorodiazoaminobenzene typically involves the diazotization of 2,4-dichloroaniline followed by coupling with another molecule of 2,4-dichloroaniline. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate the diazonium salt, which then reacts with the amine group of the second 2,4-dichloroaniline molecule.
Industrial Production Methods
Industrial production methods for 2,4,2’,4’-tetrachlorodiazoaminobenzene may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,2’,4’-Tetrachlorodiazoaminobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,4,2’,4’-Tetrachlorodiazoaminobenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in studies involving diazo compounds and their interactions with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,2’,4’-tetrachlorodiazoaminobenzene involves its interaction with molecular targets through its diazo groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, affecting their function and activity. The pathways involved may include the formation of reactive intermediates that can modify biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorodiazoaminobenzene: Similar in structure but with fewer chlorine atoms.
2,4,2’,4’-Tetrachlorobenzene: Lacks the diazo groups but has the same chlorine substitution pattern.
2,4-Dichloroaniline: A precursor in the synthesis of 2,4,2’,4’-tetrachlorodiazoaminobenzene.
Uniqueness
2,4,2’,4’-Tetrachlorodiazoaminobenzene is unique due to the presence of both diazo groups and multiple chlorine atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable products makes it valuable in research and industrial applications.
Propiedades
Número CAS |
790-50-1 |
|---|---|
Fórmula molecular |
C12H7Cl4N3 |
Peso molecular |
335.0 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[(2,4-dichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H7Cl4N3/c13-7-1-3-11(9(15)5-7)17-19-18-12-4-2-8(14)6-10(12)16/h1-6H,(H,17,18) |
Clave InChI |
UFMGRPLEPYIMNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)NN=NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[3.1.0]hex-3-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14744728.png)
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt](/img/structure/B14744743.png)
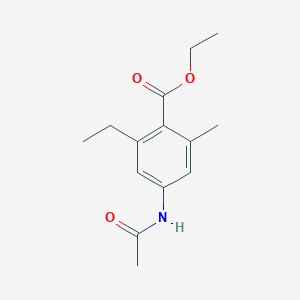
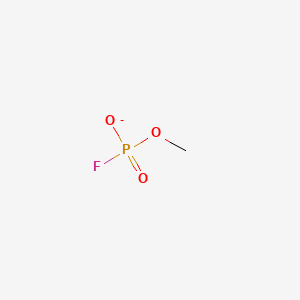
![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)
